REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:10])[CH3:9])=[N:6][CH:7]=1.[F:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C(O)C.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:2]2[CH:3]=[CH:4][C:5]([C:8](=[O:10])[CH3:9])=[N:6][CH:7]=2)=[CH:14][CH:13]=1 |f:2.3.4,^1:46,48,67,86|
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
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BrC=1C=CC(=NC1)C(C)=O
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Name
|
|
Quantity
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1.4 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0.228 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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77.5 (± 2.5) °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The contents were cooled to room temperature
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Type
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WASH
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Details
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washed with bicarbonate solution (2×100 mL) and brine solution (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulphate
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Type
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DISTILLATION
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Details
|
distilled off
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Type
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CUSTOM
|
Details
|
to obtain the crude product
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Type
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CUSTOM
|
Details
|
The product was purified by flash chromatography (100-200μ; 35% ethyl acetate in hexane)
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1C=CC(=NC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |